molecular formula C11H8BrNO B1444428 3-Bromo-2-phenoxypyridine CAS No. 1167991-22-1

3-Bromo-2-phenoxypyridine

Cat. No.: B1444428
CAS No.: 1167991-22-1
M. Wt: 250.09 g/mol
InChI Key: UAGNHWZDNVZCTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-2-phenoxypyridine involves the use of starting materials such as quinazolin-4 (3H)-one, quinoxalin-2 (1H)-one, and pyridin-2 (1H)-one and aryne generated in situ from 2- (trimethylsilyl)phenyl trifluoromethanesulfonate . This synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine compounds with high yields and broad substrate scope .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The E2 mechanism takes place in a single concerted step . The rate at which this mechanism occurs follows second-order kinetics, and depends on the concentration of both the base and alkyl halide .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis of Phenoxypyridines

Research by Ābele et al. (1988) has shown that 3-Bromo-2-phenoxypyridine can be synthesized using halopyridines and alkali metal phenoxides in a two-phase liquid-solid catalytic system. This method is significant in the preparation of phenoxypyridines from unactivated bromo- or chloropyridines (Ābele et al., 1988).

Herbicidal Activity

A study by Fujikawa et al. (1970) revealed that some 2-phenoxypyridines, which could be derived from compounds like this compound, exhibited high potentials as herbicides, showing promising agricultural applications (Fujikawa et al., 1970).

Reactivity and Substitution Studies

Hertog and Jonge (1948) investigated the reactivity of bromine atoms in brominated pyridines like this compound. They found that the order of bromine atom replacement was dependent on the solvent used, which is critical for understanding chemical reactions and synthesis involving these compounds (Hertog & Jonge, 1948).

Crystal Structure and Antibacterial Activity

Wang et al. (2008) synthesized a compound related to this compound and analyzed its crystal structure and antibacterial activities. Such studies are crucial for the development of new antibacterial agents and materials science (Wang et al., 2008).

Molecular Self-Assembly in Dyes

Research by Safin et al. (2016) into N-(5-bromosalicylidene)-x-aminopyridine compounds, related to this compound, showed their role in forming supramolecular architectures. This is significant in the field of dye chemistry and materials science (Safin et al., 2016).

Cyclometallation in Organometallic Chemistry

A study by Geest et al. (1999) showed that 2-Phenoxypyridine, closely related to this compound, can be cyclopalladated to form metallocycles. This has implications in the development of new materials and catalysts in organometallic chemistry (Geest et al., 1999).

Synthesis of Novel Amphiphilic Pyridinylboronic Acids

Matondo et al. (2003) synthesized novel boronic acids from 2-bromo-3-pyridinol, a compound related to this compound. These compounds have potential applications in medicinal chemistry and materials science (Matondo et al., 2003).

Safety and Hazards

3-Bromo-2-phenoxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The advancement of phenoxypyridine as an active scaffold for pesticides has been discussed . This structure has been widely used in the molecular structure of pesticides and is of great significance for the creation of new pesticides .

Properties

IUPAC Name

3-bromo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGNHWZDNVZCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312452
Record name 3-Bromo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167991-22-1
Record name 3-Bromo-2-phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167991-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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